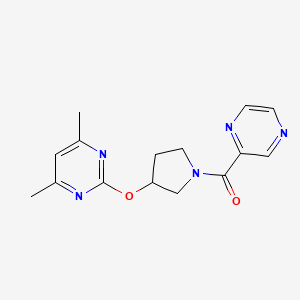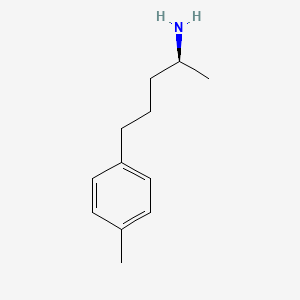
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a synthetic organic compound that incorporates a unique arrangement of functional groups Its structure consists of a pyrazole ring, a pyridazine ring, and a trifluoromethyl phenyl group attached to a piperazine ring via a methanone linker
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone typically involves multiple steps, incorporating sequential reactions to build the compound's intricate structure. A general synthetic route includes:
Preparation of the pyrazole and pyridazine intermediates through cyclization reactions of suitable precursors.
Formation of the trifluoromethyl phenyl-substituted piperazine ring using aromatic substitution reactions.
Coupling of the intermediate units through condensation or carbonylation reactions to form the final compound.
Industrial Production Methods: Industrial production might involve scalable processes such as:
Continuous flow synthesis to enhance efficiency.
Catalytic processes to reduce energy consumption and improve yields.
Optimization of solvents and reagents to minimize waste and adhere to green chemistry principles.
化学反应分析
Types of Reactions it Undergoes: The compound (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone can undergo several types of chemical reactions:
Oxidation: Formation of oxidized products by reacting with strong oxidizing agents.
Reduction: Conversion to reduced forms with the help of reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions on aromatic rings and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Agents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Agents such as sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving halogenation reagents, Friedel-Crafts catalysts.
Major Products Formed:
Hydroxylated derivatives from oxidation.
Aminated derivatives from reduction.
Halo or alkyl substituted products from substitution reactions.
科学研究应用
Chemistry: Serves as a building block in synthesizing complex molecules for material science, including polymers and advanced materials.
Biology: Used in bioorganic chemistry for designing ligands and inhibitors targeting specific enzymes and receptors.
Medicine: Explored for its potential in drug development, particularly in creating pharmaceuticals targeting central nervous system disorders, owing to its complex structure and functional diversity.
Industry: Utilized in the production of specialty chemicals and intermediates for agrochemicals, dyes, and pigments.
作用机制
Molecular Targets and Pathways:
The compound's interaction with biological molecules often involves hydrogen bonding, π-π stacking, and hydrophobic interactions.
Targets might include G-protein coupled receptors, ion channels, and enzymes, modulating their activity and downstream signaling pathways.
相似化合物的比较
Comparison with Other Compounds:
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone: Lacks the trifluoromethyl group, impacting its biological activity and pharmacokinetics.
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone: Substitution with chlorine alters electronic properties and reactivity.
(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-nitrophenyl)piperazin-1-yl)methanone: The nitro group introduces different reactivity patterns and potential biological activities.
Uniqueness:
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability.
Presence of multiple heterocycles (pyrazole and pyridazine) provides diverse reactive sites and potential for interaction with various biological targets.
属性
IUPAC Name |
(6-pyrazol-1-ylpyridazin-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O/c20-19(21,22)14-3-1-4-15(13-14)26-9-11-27(12-10-26)18(29)16-5-6-17(25-24-16)28-8-2-7-23-28/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUKBHNWOGXLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2763485.png)
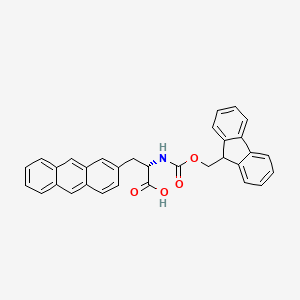
![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2763488.png)
![4-(Difluoromethoxy)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2763489.png)

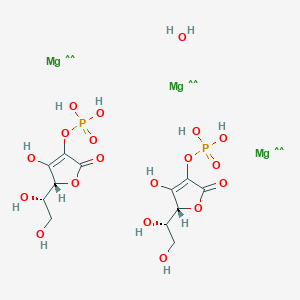
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2763494.png)
![4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B2763499.png)
![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2763500.png)
![Ethyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2763501.png)
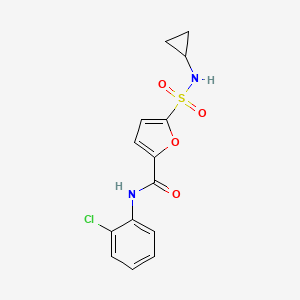
![Ethyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2763504.png)
